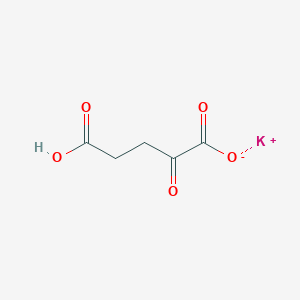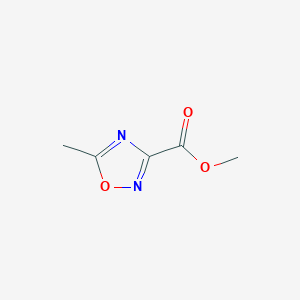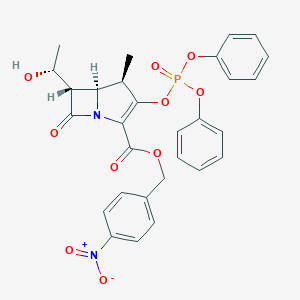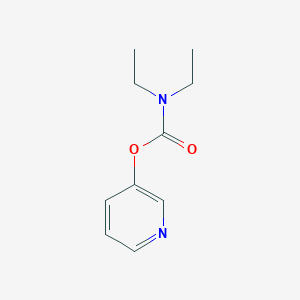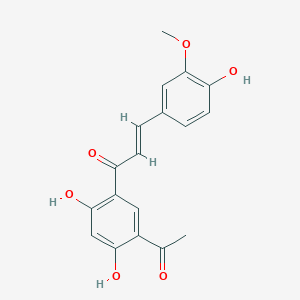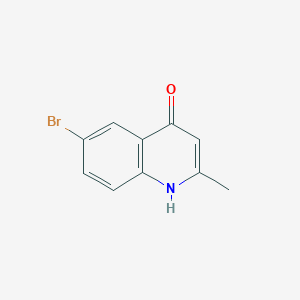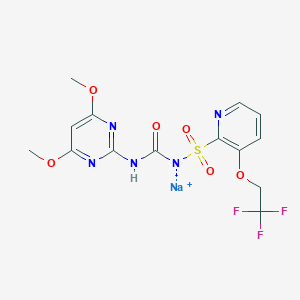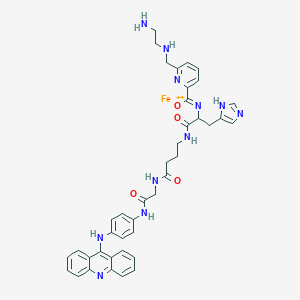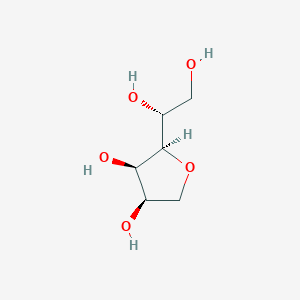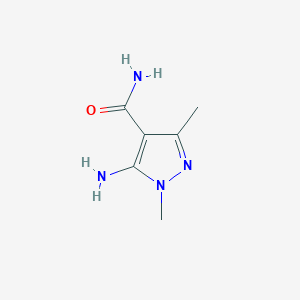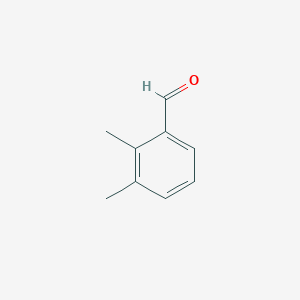
N(10)-Propargylfolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(10)-Propargylfolic acid (PFA) is a synthetic form of folic acid that has gained significant attention in recent years due to its potential therapeutic applications. PFA is a modified form of folic acid that contains a propargyl group attached to the N(10) position of the pteridine ring. This modification enhances the stability of the molecule and makes it more resistant to degradation by enzymes in the body.
科学的研究の応用
N(10)-Propargylfolic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. N(10)-Propargylfolic acid has also been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N(10)-Propargylfolic acid has been shown to have anti-inflammatory properties, and it is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N(10)-Propargylfolic acid is not fully understood, but it is believed to involve the inhibition of folate-dependent enzymes, which are essential for DNA synthesis and repair. N(10)-Propargylfolic acid has been shown to selectively target cancer cells, which have a higher demand for folate than normal cells. This selective targeting makes N(10)-Propargylfolic acid a promising candidate for cancer therapy.
生化学的および生理学的効果
N(10)-Propargylfolic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N(10)-Propargylfolic acid has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, N(10)-Propargylfolic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N(10)-Propargylfolic acid has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in high yield and purity. N(10)-Propargylfolic acid is also selective in its targeting of cancer cells, which makes it a promising candidate for cancer therapy. However, N(10)-Propargylfolic acid has some limitations for lab experiments. It has a short half-life in the body, which limits its effectiveness as a therapeutic agent. N(10)-Propargylfolic acid also has limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on N(10)-Propargylfolic acid. One area of research is the development of more stable and effective forms of N(10)-Propargylfolic acid. Another area of research is the investigation of N(10)-Propargylfolic acid as a potential treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of N(10)-Propargylfolic acid as a therapeutic agent.
Conclusion
In conclusion, N(10)-Propargylfolic acid is a synthetic form of folic acid that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. N(10)-Propargylfolic acid has been extensively studied for its biochemical and physiological effects, and it has shown promising results in lab experiments. However, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential as a therapeutic agent.
合成法
The synthesis of N(10)-Propargylfolic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the propargyl group, and the deprotection of the carboxylic acid group. The process can be carried out using various chemical reactions, including esterification, amidation, and deprotection reactions. The final product is obtained in high yield and purity using this method.
特性
CAS番号 |
101760-45-6 |
|---|---|
製品名 |
N(10)-Propargylfolic acid |
分子式 |
C22H21N7O6 |
分子量 |
479.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |
InChIキー |
SQJGTVKPWANJGI-HNNXBMFYSA-N |
異性体SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
正規SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





